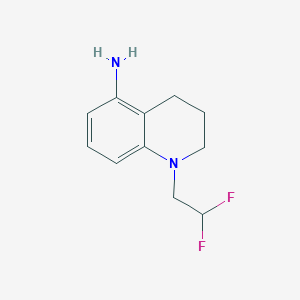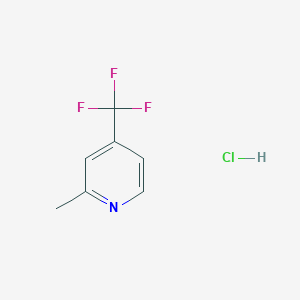
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride
Overview
Description
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H7ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride typically involves the trifluoromethylation of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and reaction conditions safely. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Compounds with modified trifluoromethyl groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is largely dependent on its chemical structure. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, it can enhance the metabolic stability and bioavailability of drug candidates by affecting their lipophilicity and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Another trifluoromethylated pyridine derivative with similar chemical properties.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains both fluorine and trifluoromethyl groups, offering unique reactivity.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A bipyridine derivative with two trifluoromethyl groups, used in coordination chemistry.
Uniqueness
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTMXWVFXWESQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)
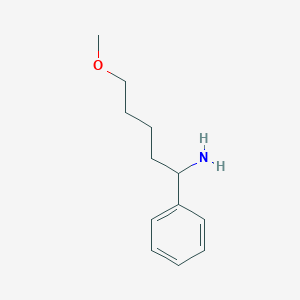
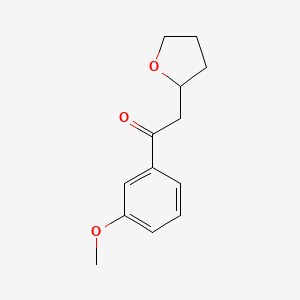
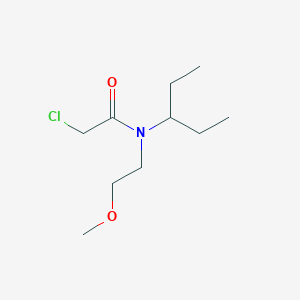

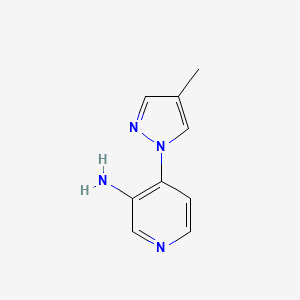
![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)
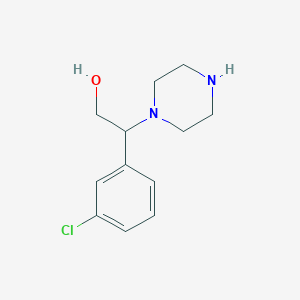
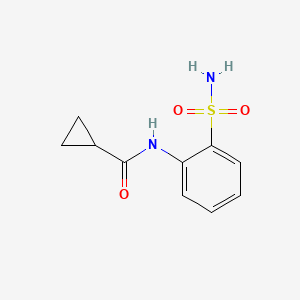
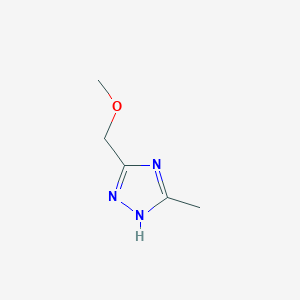
![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)
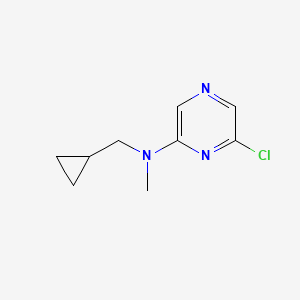
![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)
